3-丙-2-炔-1-基-1,3-噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

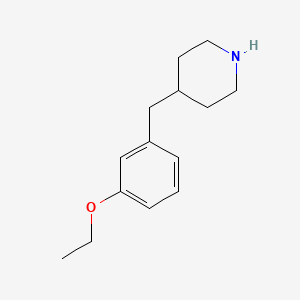

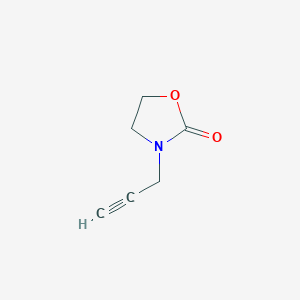

The compound 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one is a derivative of the oxazolidinone class, which is a five-membered heterocyclic compound containing nitrogen and oxygen in the ring. Oxazolidinones are known for their applications in synthetic organic chemistry and medicinal chemistry due to their utility as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems . They also serve as bioactive scaffolds in numerous natural products and pharmaceuticals, such as the antibacterial drug Linezolid .

Synthesis Analysis

The synthesis of oxazolidinones can be achieved through various methods. One approach involves a three-component domino reaction of propargyl alcohols, carbon dioxide (CO2), and 2-aminoethanols, which is promoted by ionic liquids or silver and guanidine catalysts . This method allows for the incorporation of CO2 under atmospheric pressure, overcoming the thermodynamic limitations of conventional synthesis from 2-aminoethanols and CO2. The use of a protic ionic liquid, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene ([TBDH][TFE]) trifluoroethanol, can synergistically activate the substrate and CO2, catalyzing the reaction under atmospheric CO2 pressure . Another method involves the cyclization reaction of vinyl or propargyl carbamate catalyzed by base or transition metal catalysts, which allows for the formation of various substituted oxazolidinones under milder conditions .

Molecular Structure Analysis

The molecular structure of oxazolidinones can be analyzed through techniques such as X-ray diffraction, which has been used to determine the crystal structures of various substituted oxazolidinones . These structures often exhibit different symmetries and packing, which are ensured by a combination of weak non-covalent interactions, such as π/π stacking and CH/π hydrogen bonds . The conformation of these molecules can also be influenced by the substitution pattern on the oxazolidinone ring.

Chemical Reactions Analysis

Oxazolidinones can participate in a variety of chemical reactions due to their reactive functional groups. For instance, they can act as reversible, highly potent, and selective inhibitors of monoamine oxidase type A (MAO-A), with some derivatives showing greater inhibitory activity against MAO-A than MAO-B . The synthesis of oligomers of oxazolidinones has also been reported, which can fold into ordered structures and control the formation of peptide bonds in a specific conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure and the nature of their substituents. These properties can be characterized by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy . Oxazolidinones with different substituents can exhibit varying degrees of antimicrobial activity, which can be evaluated through biological assays .

科学研究应用

金(I)催化的分子间环加成

3-(丙-1,2-二烯-1-基)噁唑烷-2-酮已被确定为分子间金催化[2+2]环加成到烯烃中的一个有效的二碳搭档。这种转化允许一种简单实用的方法来合成高度取代的环丁烷衍生物,展示了完全的区域和立体控制(Faustino 等人,2012)。

合成有机化学

1,3-噁唑烷-2-酮核是合成有机化学中一个流行的框架,特别是对于构建噁唑烷-2-酮环。噁唑烷酮的环状氨基甲酸酯骨架在天然产物化学中很少见,已广泛用作 1,2-氨基醇系统的保护基团,并在各种合成方法中合成(Zappia 等人,2007)。

炔烃的氨基卤化

已经提出了一种使用各种卤素源的新型 PhI(OAc)2 介导的丙-2-炔-1-基氨基甲酸酯的 1,2-氨基卤化。该方法允许一般且快速地构建多种 (E)-4-(卤亚甲基)噁唑烷-2-酮,突出了其效率和步骤经济性(Wang 等人,2017)。

用于合成的含铜催化剂

已经开发出一种使用含铜催化剂的选择性合成 3-(烷-2-炔-1-基)-1,3-噁唑烷的方法。该反应展示了生产 (4R)-3-(2-炔基)-4-乙基-1,3-噁唑烷的能力,为噁唑烷的合成提供了一种新方法(Khabibullina 等人,2014)。

二氧化碳固定

4-亚甲基-1,3-噁唑烷-2-酮可以在超临界条件下由炔丙醇、伯胺和二氧化碳合成,而无需任何额外的催化剂或溶剂。该方法代表了一种有效的生态友好型 CO2 化学固定方法(Xu 等人,2011)。

属性

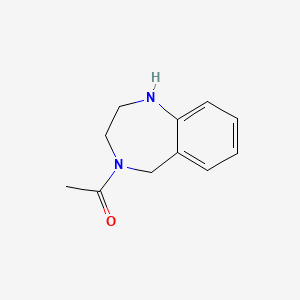

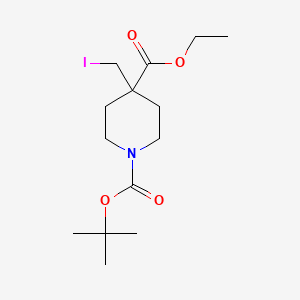

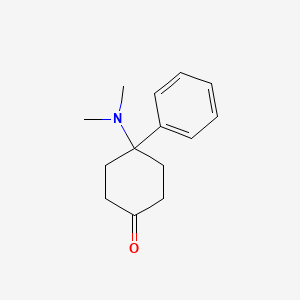

IUPAC Name |

3-prop-2-ynyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPRHHHEVBUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468267 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-Yn-1-Yl-1,3-Oxazolidin-2-One | |

CAS RN |

823-53-0 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

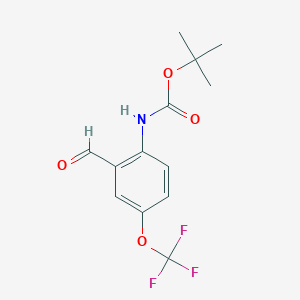

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)